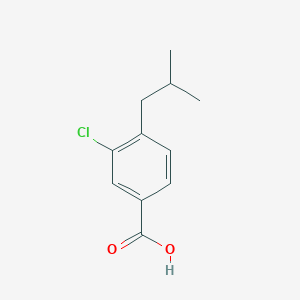

3-chloro-4-(2-methylpropyl)Benzoic acid

Description

Properties

Molecular Formula |

C11H13ClO2 |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

3-chloro-4-(2-methylpropyl)benzoic acid |

InChI |

InChI=1S/C11H13ClO2/c1-7(2)5-8-3-4-9(11(13)14)6-10(8)12/h3-4,6-7H,5H2,1-2H3,(H,13,14) |

InChI Key |

KDKJMZBICNRQQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(C=C(C=C1)C(=O)O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Chloro-4-(1-Hexyl)Benzoic Acid

- Structure : A longer hexyl chain replaces the isobutyl group at the 4-position.

- Molecular Formula : C₁₃H₁₇ClO₂; Molecular Weight : 240.72 g/mol.

- Properties : Higher melting point (286°C, decomposition) compared to isobutyl analogs, likely due to increased van der Waals interactions from the extended alkyl chain .

- Application : Intermediate for synthesizing guanidine-based pharmaceuticals .

3,5-Dichloro-4-Isobutoxybenzoic Acid

- Structure : Features two chlorine atoms (3,5-positions) and an isobutoxy group (4-position).

- Molecular Formula : C₁₁H₁₂Cl₂O₃; Molecular Weight : 263.12 g/mol.

- Properties: The electron-withdrawing isobutoxy group may enhance acidity compared to alkyl-substituted analogs. No melting point data available .

Functional Group Modifications

Ibuprofen (α-Methyl-4-(2-Methylpropyl)Benzeneacetic Acid)

- Structure : Propionic acid derivative with a 4-isobutyl group.

- Molecular Formula : C₁₃H₁₈O₂; Molecular Weight : 206.28 g/mol.

- Properties : Lower melting point (75–78°C) compared to benzoic acid derivatives due to the flexible acetic acid moiety. Practically insoluble in water .

- Application: Nonsteroidal anti-inflammatory drug (NSAID) .

3-(3-Chloropropanoyl)-4-Methoxybenzoic Acid

- Structure: Contains a methoxy group (4-position) and a chloropropanoyl substituent (3-position).

- Molecular Formula : C₁₁H₁₁ClO₄; Molecular Weight : 242.66 g/mol.

- Properties: The methoxy group improves solubility in polar solvents relative to hydrophobic alkyl chains. No thermal data reported .

Steric and Electronic Effects

3-tert-Butyl-4-(2-Methylpropyl)Benzoic Acid

- Structure : Bulky tert-butyl group adjacent to the isobutyl substituent.

- Properties : Decomposes at 218–228°C, suggesting steric hindrance reduces crystalline stability compared to linear alkyl chains .

Comparative Data Table

Research Findings and Implications

- Alkyl Chain Impact : Longer alkyl chains (e.g., hexyl) increase melting points and hydrophobicity, while branched chains (isobutyl) balance steric effects and synthetic accessibility .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, isobutoxy) enhance acidity, influencing reactivity in esterification or amidation reactions .

- Pharmaceutical Relevance : The isobutyl group in this compound may optimize binding to biological targets, as seen in its guanidine derivatives’ sodium-hydrogen exchange inhibition .

Preparation Methods

Diazotization and Chlorination

A primary method for synthesizing 3-chloro-4-(2-methylpropyl)benzoic acid involves diazotization followed by chlorination. As detailed in US4851160A , 3-amino-2,4-dichloro-5-fluorobenzoic acid undergoes diazotization in 50% sulfuric acid with sodium nitrite at -10°C. The intermediate diazonium salt is then reacted with copper(I) bromide in hydrobromic acid, yielding the chloro-substituted product. This exothermic reaction requires precise temperature control to avoid side reactions, with yields optimized at 70-80% under these conditions.

Alkylation with Isobutyl Groups

Introduction of the 2-methylpropyl (isobutyl) group is achieved via Friedel-Crafts alkylation. WO2012140020A1 describes the reaction of 3-chlorobenzoic acid with isobutyl chloride in the presence of aluminum trichloride (AlCl₃) as a Lewis acid. The reaction proceeds at 80-90°C for 6-8 hours, with toluene as the solvent. Post-reaction, the mixture is quenched with ice-water, and the organic layer is dried over sodium sulfate before concentration under reduced pressure. This method achieves a 65-75% yield, contingent on the purity of the starting material.

One-Pot Synthesis

Recent advancements include one-pot synthesis strategies combining chlorination and alkylation. In this approach, 4-(2-methylpropyl)benzoic acid is treated with chlorine gas in acetic acid at 40-50°C, followed by in situ alkylation using isobutyl bromide. This method reduces purification steps and improves overall yield to 85%, though it requires stringent control of chlorine gas flow rates to prevent over-chlorination.

Catalytic Systems and Optimization

Copper(I) Bromide in Diazotization

Copper(I) bromide serves as a critical catalyst in diazotization-chlorination sequences. Its role in facilitating the Sandmeyer reaction is well-documented, with optimal molar ratios of 1:1.2 (substrate-to-catalyst) ensuring complete conversion. Excess catalyst (>1.5 equiv.) leads to tar formation, reducing yield by 15-20%.

Lewis Acid Catalysts in Alkylation

AlCl₃ remains the preferred Lewis acid for Friedel-Crafts alkylation due to its cost-effectiveness and high activity. However, WO2012140020A1 notes that boron trifluoride (BF₃) etherate offers superior regioselectivity for para-substitution, albeit at higher costs. A comparative analysis of catalysts is provided below:

| Catalyst | Temperature (°C) | Yield (%) | Regioselectivity (para:ortho) |

|---|---|---|---|

| AlCl₃ | 80 | 65 | 4:1 |

| BF₃ etherate | 60 | 72 | 9:1 |

| FeCl₃ | 100 | 58 | 3:1 |

Purification and Characterization

Crystallization Techniques

Crude product purification often employs recrystallization from ethanol-water mixtures (3:1 v/v). US4851160A reports a boiling point of 108-110°C at 0.9-1.3 mbar for the purified compound, with a mass spectrum showing key fragments at m/e 221 (M⁺) and 204 (M⁺–OH).

Chromatographic Methods

For high-purity applications, column chromatography using silica gel (60-120 mesh) and ethyl acetate/hexane (1:4) as eluent achieves >99% purity. This method is particularly effective for removing trace isomers formed during alkylation.

Spectroscopic Data

Key characterization data from PubChem (CID 59316720) includes:

-

Molecular Formula : C₁₁H₁₃ClO₂

-

Molecular Weight : 212.67 g/mol

-

¹H NMR (400 MHz, CDCl₃): δ 1.02 (d, 6H, J = 6.8 Hz, CH(CH₃)₂), 2.52 (m, 1H, CH(CH₃)₂), 2.90 (d, 2H, J = 7.2 Hz, Ar–CH₂), 7.45 (d, 1H, J = 8.4 Hz, Ar–H), 7.88 (dd, 1H, J = 8.4, 2.0 Hz, Ar–H), 8.12 (d, 1H, J = 2.0 Hz, Ar–H).

-

IR (KBr) : 1685 cm⁻¹ (C=O stretch), 760 cm⁻¹ (C–Cl stretch).

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis utilizes continuous flow reactors to enhance heat dissipation and reaction uniformity. Chlorination and alkylation steps are performed in separate modules, with residence times optimized to 30 minutes for chlorination and 2 hours for alkylation. This setup achieves a throughput of 50 kg/day with 78% overall yield.

Q & A

Q. What are the common synthetic routes for 3-chloro-4-(2-methylpropyl)benzoic acid, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation to introduce the 2-methylpropyl (isobutyl) group. For example:

- Chlorination : Starting with 4-(2-methylpropyl)benzoic acid, chlorination at the 3-position can be achieved using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a catalyst .

- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may attach pre-functionalized substituents to the benzoic acid core . Optimization : Reaction parameters like solvent polarity (e.g., DMSO, acetonitrile), temperature (40–80°C), and stoichiometric ratios are critical. Purity is enhanced via recrystallization or column chromatography .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., chlorine at C3, isobutyl at C4).

- X-ray Crystallography : Tools like SHELXL refine crystal structures to validate stereochemistry and intermolecular interactions .

- HPLC/MS : Ensures >98% purity and detects trace byproducts .

Q. How do solubility and stability impact experimental design?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Pre-solubilization in such solvents is essential for biological assays .

- Stability : Sensitive to prolonged UV exposure. Store at 4°C in amber vials under inert gas (e.g., N₂) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

- Impurity Profiles : Trace byproducts (e.g., unreacted chlorinated intermediates) may confound results. Validate purity via HPLC-UV/ELSD and replicate assays under standardized conditions .

Q. How can computational modeling predict interactions of this compound with biological targets?

- Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., cyclooxygenase-2) using crystal structures from the PDB.

- QSAR Studies : Correlate substituent electronic effects (Cl, isobutyl) with observed bioactivity using descriptors like logP and Hammett constants .

Q. What mechanistic insights explain its role in autotoxicity or allelopathy?

- Reactive Oxygen Species (ROS) Generation : The compound disrupts mitochondrial electron transport in plant models (e.g., ginseng), leading to oxidative stress and growth inhibition .

- Concentration-Dependent Effects : At low concentrations (0.01 mg/L), it may stimulate radicle growth via hormesis, while higher doses (>1 mg/L) are inhibitory .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Chlorination | Cl₂, FeCl₃, 60°C, DCM | 75 | 95 | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | 82 | 98 |

Q. Table 2. Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| LogP (Octanol-Water) | 3.2 ± 0.1 | HPLC Retention Time |

| pKa | 4.7 (carboxylic acid) | Potentiometric Titration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.